molecular formula C23H25N3O4S2 B11234244 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11234244
M. Wt: 471.6 g/mol
InChI Key: CWVSPLGZRSCSCA-UHFFFAOYSA-N
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Description

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a quinoline core substituted with a morpholine sulfonyl group and a sulfanyl group, along with an acetamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis techniques. One common approach is to start with the quinoline core, which can be synthesized through a series of reactions involving the formation of the quinoline ring system. The morpholine sulfonyl group can be introduced via sulfonation reactions, while the sulfanyl group can be added through thiolation reactions. The final step involves the acylation of the quinoline derivative with N-(3-methylphenyl)acetamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the morpholine sulfonyl group can interact with proteins, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Morpholine Sulfonyl Compounds: Molecules featuring the morpholine sulfonyl group attached to various cores.

    Acetamide Derivatives: Compounds with acetamide moieties attached to different aromatic systems.

Uniqueness

2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine sulfonyl group and the sulfanyl group on the quinoline core, along with the acetamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H25N3O4S2/c1-16-4-3-5-18(12-16)24-22(27)15-31-23-13-17(2)20-14-19(6-7-21(20)25-23)32(28,29)26-8-10-30-11-9-26/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,27)

InChI Key

CWVSPLGZRSCSCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=C2)C

Origin of Product

United States

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